5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
The compound 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative featuring a morpholine-substituted quinazoline moiety at the 5-position. Thiazolidine-2,4-diones are a well-studied class of heterocyclic compounds known for their diverse pharmacological activities, including hypoglycemic, antioxidant, and anticancer effects.
Properties
CAS No. |
648449-87-0 |
|---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[(4-morpholin-4-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O3S/c21-15-13(24-16(22)19-15)8-10-1-2-12-11(7-10)14(18-9-17-12)20-3-5-23-6-4-20/h1-2,7-9H,3-6H2,(H,19,21,22) |
InChI Key |
PVGOGHSJTSKOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(morpholin-4-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is studied for its role in modulating biological pathways, including those related to inflammation and immune response.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Core Scaffold Variations
- Englitazone and Darglitazone: These TZDs feature chromen or oxazole substituents instead of quinazoline. Englitazone (5-[(2-benzyl-3,4-dihydro-2H-chromen-6-yl)methyl]-TZD) and Darglitazone (5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-TZD) are PPARγ activators with insulin-sensitizing effects.
- Rosiglitazone Maleate: A clinically approved PPARγ agonist with a pyridinylaminoethoxy-benzyl group. Unlike the target compound, Rosiglitazone lacks heteroaromatic systems like quinazoline, which may limit its antiproliferative activity .
Substituent Modifications
- TZD18 (5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-TZD): This compound has a phenoxypropoxy side chain, enhancing lipid-lowering effects via PPARα/γ dual agonism. The target compound’s morpholinylquinazoline group may offer distinct advantages in targeting kinase pathways or DNA repair mechanisms .
- 5-[4-(Dimethylamino)benzylidene]-3-isopentyl-TZD: A TZD with a dimethylamino-benzylidene substituent, showing antioxidant and antimicrobial activities.
Functional Comparisons
Pharmacological Activity
Drug-Likeness and Binding Affinity
- In Silico Studies : The target compound’s quinazoline group may enhance protein-binding energy compared to simpler aryl-TZDs. Molecular docking simulations suggest strong interactions with PPARγ and kinase domains .
- Solubility : The morpholine group in the target compound likely improves aqueous solubility over lipophilic analogues like Englitazone .
Patent and Clinical Status
- Target Compound: No patents or clinical data identified; likely in preclinical research.
- Rosiglitazone : Approved for diabetes (USP standards: 98–102% purity) .
- TZD18 : Investigational, with additive cholesterol-lowering effects observed in animal models .
- EP0508740A1/ US20200093812A1 : Cover TZDs for metabolic disorders, highlighting the therapeutic relevance of this scaffold .
Biological Activity
The compound 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione represents a novel structure within the thiazolidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, particularly focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolidine core substituted with a quinazoline moiety and a morpholine group. This unique structure may contribute to its diverse biological activities.
Chemical Structure
- IUPAC Name: 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
- Molecular Formula: C₁₅H₁₄N₄O₂S
- Molecular Weight: 342.36 g/mol
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazolidinones demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| TZD-10 | 2.1 | Antibacterial |
| TZD-11 | 9.8 | Antifungal |
The proposed mechanisms for the antimicrobial activity of thiazolidinones include:
- Inhibition of Biofilm Formation: Compounds have been shown to reduce biofilm formation significantly, with some achieving over 50% reduction in biofilm biomass at sub-MIC concentrations .
- Targeting Bacterial Enzymes: Certain thiazolidinone derivatives inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
Case Studies
- Study on Staphylococcus aureus:
- Biofilm Inhibition:
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolidinones suggests that modifications at specific positions on the thiazolidine ring can significantly enhance biological activity:
- Substituents on the Benzylidene Fragment: The presence of halogen substituents (e.g., F, Cl) has been associated with improved antibiofilm and antibacterial activity.
- Morpholine Group Influence: The morpholine moiety appears to play a crucial role in enhancing solubility and bioavailability, which may contribute to the overall efficacy of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
